molecular formula C5H6N2O B082426 1-Methyl-1H-imidazole-2-carbaldehyde CAS No. 13750-81-7

1-Methyl-1H-imidazole-2-carbaldehyde

Cat. No. B082426
CAS RN: 13750-81-7
M. Wt: 110.11 g/mol
InChI Key: UEBFLTZXUXZPJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methyl-1H-imidazole-2-carbaldehyde and related compounds involves various strategies, including copper-catalyzed oxidative coupling reactions, which are known for their high atom economy and mild conditions. For example, a practical synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes has been developed using copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes (Li et al., 2015). Another method involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation to synthesize imidazo[1,2-a]pyridines, showcasing the versatility of synthesis approaches for imidazole derivatives (Mohan et al., 2013).

Molecular Structure Analysis

Structural analysis of imidazole derivatives is crucial for understanding their chemical behavior. Crystallographic studies provide insight into the molecular geometry and intermolecular interactions, which are essential for predicting reactivity and properties. For instance, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been determined, revealing the compound's crystallization in a monoclinic system and highlighting the importance of structural analysis in understanding molecular behavior (Selvanayagam et al., 2010).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes showcases the reactivity of these compounds towards condensation reactions (Perandones & Soto, 1997). Additionally, the silver-catalyzed [3 + 2] domino reaction provides an efficient strategy to synthesize imidazole-5-carbaldehydes, highlighting the versatility of imidazole derivatives in synthetic chemistry (Wang et al., 2017).

Scientific Research Applications

  • Synthesis of Derivatives for Biological Activity : 4-Methyl-5-imidazole carbaldehyde derivatives were synthesized from 1-Methyl-1H-imidazole-2-carbaldehyde. These derivatives may display biological activities, indicating its use as a precursor in medical chemistry (Orhan et al., 2019).

  • Photoluminescence Properties in Metal Complexes : 1-Methyl-1H-imidazole-2-carbaldehyde was used to create zinc(II) mononuclear complexes. These complexes exhibit photoluminescence properties, indicating its use in materials science for creating substances with specific light-emitting properties (Li et al., 2019).

  • Copper-Catalyzed Synthesis of Imidazole Derivatives : A copper-catalyzed method to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes from α,β-unsaturated aldehydes and amidines was developed. This indicates its application in developing new synthetic pathways for complex molecules (Li et al., 2015).

  • Synthesis of Alkaloids : 1-Methyl-1H-imidazole-2-carbaldehyde derivatives were synthesized and used as building blocks to efficiently create 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, etc. This shows its role in the synthesis of natural products and potential pharmaceuticals (Ando & Terashima, 2010).

  • Structural and Computational Analysis in Silver Complexes : Its derivatives were used to analyze the coordination modes in silver-imidazolecarbaldehyde oxime complexes. The study provides insights into weak intramolecular interactions and their role in determining the structure of ligands and complexes, which is crucial in material and coordination chemistry (Ofori et al., 2016).

  • Oxidative Conversion to Imidazolones : It underwent oxidative conversion to corresponding imidazolones with chloramine-B, revealing its reactivity and potential in creating new chemical entities (Manjunatha & Puttaswamy, 2016).

  • Coordination in Metal Complexes : New imidazole compounds were synthesized, involving 1-methylimidazole-2-carbaldehyde, to study intermolecular non-covalent interactions. This research is vital for understanding molecular assemblies in materials science (Koskinen et al., 2014).

  • Catalysis in Organic Synthesis : 1-Methyl-1H-imidazole-2-carbaldehyde derived imidazolyl-imine compounds were used as ligands in half-sandwich rhodium and iridium complexes, which acted as catalysts in the Diels-Alder reaction, a fundamental reaction in organic synthesis (Becerra et al., 2013).

Safety And Hazards

The compound has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBFLTZXUXZPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160205
Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-2-carbaldehyde

CAS RN

13750-81-7
Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-imidazolecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
B Namratha, NS Shetty, AS Pednekar… - International Journal of …, 2014 - ijcps.com
2-butyl-5-chloro-4-formyl-3H-imidazole 1 was condensed with the potentially bioactive 5-chloromethyl-6-methyl-benzo [1, 3] dioxole. Compounds 1 and 2 were subsequently …
Number of citations: 0 www.ijcps.com
H Ünver, U Acar Cevik, HE Bostancı, O Kaya… - …, 2023 - Wiley Online Library
… The nine new imidazole-hydrazone derivatives of Schiff base were synthesized from the condensation reactions of 1-methyl-1H-imidazole-2-carbaldehyde with various substituted-…
H Boulebd, S Zama, B Insaf, A Bouraiou… - Monatshefte für Chemie …, 2016 - Springer
… Known 1-methyl-1H-imidazole-2-carbaldehyde (1) was prepared from 1-methyl-1H-imidazole via the carbanion generated at C-2 with n-BuLi in the presence of DMF, according to a …
Number of citations: 20 link.springer.com
P Vanelle, J Meuche, J Maldonado, MP Crozet… - European journal of …, 2000 - Elsevier
… New imidazole derivatives were obtained after subjecting 5-benzo[1,3]dioxol-5-yl-1-methyl-1H-imidazole-2-carbaldehyde to a Knoevenagel reaction. Some of these compounds exhibit significant in vitro …
Number of citations: 30 www.sciencedirect.com
SL Gaonkar, KM Lokanatha Rai… - Medicinal chemistry …, 2009 - Springer
A series of N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives bearing potentially bioactive substituents were synthesized by microwave irradiation method in good …
Number of citations: 32 link.springer.com
A Ofori, S Suvanto, S Jääskeläinen… - Crystal Growth & …, 2016 - ACS Publications
… The optimized structure of 1-methyl-1H-imidazole-2-carbaldehyde oxime ligand (L1) showed no additional intramolecular interactions. We selected to optimize the structure of L1 …
Number of citations: 12 pubs.acs.org
M Bouchouit, H Belahlou, M Guergouri… - Journal of Molecular …, 2023 - Elsevier
… In summary, we have synthesized two new mononuclear compounds from 1-methyl-1H-imidazole-2-carbaldehyde oxime ligand with MII cations, namely {Ni(L) 2 (Cl) 2 }, (I) and {Hg 2 (L…
Number of citations: 1 www.sciencedirect.com
R Kerkatou, H Belahlou, M Bouchouit, F Berrah… - Journal of Molecular …, 2023 - Elsevier
… Complex I was obtained as white solid starting from 1-methyl-1H-imidazole-2-carbaldehyde oxime(MICO). Yield 65%; mp 180–185 C; UV–Vis (DMF, λ max /nm): 273; IR (cm −1 ): 3267, …
Number of citations: 0 www.sciencedirect.com
L Santagostini, M Gullotti, R Pagliarin, E Bianchi… - Tetrahedron …, 1999 - Elsevier
… The synthesis of the ligand IH, from l-N τ -methylhistidine methyl ester and 1-methyl-1H-imidazole-2-carbaldehyde, was achieved by reductive condensation in the presence of palladium…
Number of citations: 35 www.sciencedirect.com
N Ferri, S Cazzaniga, L Mazzarella, G Curigliano… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and pharmacological characterisation of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt II complexes are described. Six out of eleven new Pt II …
Number of citations: 30 www.sciencedirect.com

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